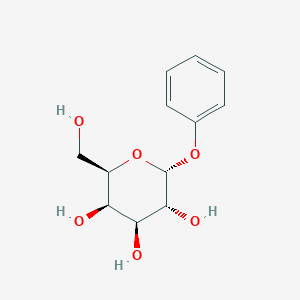

Phenyl-alpha-D-galactopyranoside

CAS No.: 2871-15-0

Cat. No.: VC8359304

Molecular Formula: C12H16O6

Molecular Weight: 256.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2871-15-0 |

|---|---|

| Molecular Formula | C12H16O6 |

| Molecular Weight | 256.25 g/mol |

| IUPAC Name | (2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-phenoxyoxane-3,4,5-triol |

| Standard InChI | InChI=1S/C12H16O6/c13-6-8-9(14)10(15)11(16)12(18-8)17-7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9+,10+,11-,12+/m1/s1 |

| Standard InChI Key | NEZJDVYDSZTRFS-IIRVCBMXSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |

| SMILES | C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O |

| Canonical SMILES | C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

Phenyl-alpha-D-galactopyranoside is defined by the IUPAC name (2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-phenoxyoxane-3,4,5-triol . Its SMILES notation, C1=CC=C(C=C1)O[C@@H]2C@@HO, encodes the stereochemistry of the galactose ring, which adopts a chair conformation with axial and equatorial hydroxyl groups . The phenyl aglycon extends from the anomeric carbon in the alpha configuration, creating a distinct spatial arrangement that influences molecular recognition (Table 1).

Table 1: Key Molecular Properties of Phenyl-alpha-D-Galactopyranoside

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₆O₆ | |

| Molecular Weight | 256.25 g/mol | |

| IUPAC Name | (2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-phenoxyoxane-3,4,5-triol | |

| SMILES | C1=CC=C(C=C1)O[C@@H]2C@@HO |

Hydrogen Bonding and Conformational Dynamics

The galactose ring’s hydroxyl groups participate in intramolecular hydrogen bonds, stabilizing the alpha-anomeric configuration. Quantum mechanical calculations on analogous beta-anomers (e.g., phenyl-beta-D-galactopyranoside) reveal that even minor stereochemical changes—such as the axial-to-equatorial shift of the O4H group—significantly alter hydrogen bond networks . For instance, beta-anomers form extensive intermolecular hydrogen bonds in dimeric structures, whereas alpha-anomers like phenyl-alpha-D-galactopyranoside prioritize intramolecular interactions due to steric constraints .

Biochemical Interactions and Binding Mechanisms

Substrate Specificity for Galactosidases

Phenyl-alpha-D-galactopyranoside serves as a synthetic substrate for alpha-galactosidases, enzymes that hydrolyze alpha-linked galactose residues. Its hydrophobic phenyl group enhances binding affinity to enzyme active sites, as demonstrated in studies on lactose permease . Substituting galactose with a phenyl aglycon increases binding affinity by 60-fold (Kₐ = 0.15 mM for phenyl-alpha-D-galactopyranoside vs. Kₐ = 30 mM for galactose) . Para-substituted phenyl derivatives (e.g., p-nitrophenyl-alpha-D-galactopyranoside) exhibit even stronger binding (Kₐ = 0.014–0.067 mM), highlighting the role of hydrophobic interactions .

Role in Glycan Recognition

The compound’s galactose moiety mimics natural glycan epitopes, enabling its use in studying lectin-carbohydrate interactions. For example, its alpha configuration is critical for binding to plant lectins like ricin, which preferentially recognize alpha-galactosylated glycans . This property has implications for designing inhibitors against pathogenic lectins.

Industrial and Research Applications

Pharmaceutical Development

In drug formulation, phenyl-alpha-D-galactopyranoside improves the solubility of hydrophobic therapeutics. Its glycosidic linkage resists enzymatic degradation in the gastrointestinal tract, making it a candidate for oral drug delivery systems . Additionally, it serves as a chiral auxiliary in synthesizing stereochemically complex molecules.

Food and Cosmetic Industries

As a low-calorie sweetener, phenyl-alpha-D-galactopyranoside provides a sugar-like taste without the metabolic effects of glucose . In cosmetics, its hydroxyl groups enhance water retention in skincare products, improving skin hydration .

Glycobiology and Synthetic Biology

Researchers employ this compound to probe glycosylation pathways and engineer enzymes with tailored substrate specificities. For instance, directed evolution of galactosidases using phenyl-alpha-D-galactopyranoside as a substrate has yielded variants with industrial-scale efficiency .

Comparative Analysis with Beta-Anomers

Structural and Functional Divergence

Unlike phenyl-alpha-D-galactopyranoside, its beta-anomer (phenyl-beta-D-galactopyranoside) forms dimeric aggregates stabilized by intermolecular hydrogen bonds . These dimers exhibit 10% higher binding energies than glucopyranoside analogs, underscoring the impact of anomeric configuration on molecular stability . The alpha-anomer’s inability to form such aggregates limits its use in materials science but enhances its solubility for biochemical assays.

Implications for Biological Systems

The beta-anomer’s propensity for intermolecular interactions enables it to act as a “sugar code” in cell signaling, whereas the alpha-anomer’s monomeric nature suits it for enzyme-substrate studies . This dichotomy illustrates how minor stereochemical variations drive functional specialization in glycans.

Future Directions and Challenges

Enhancing Binding Affinity Through Synthetic Modifications

Recent efforts focus on synthesizing para-substituted phenyl derivatives (e.g., p-fluorophenyl-alpha-D-galactopyranoside) to optimize binding kinetics for therapeutic applications . Computational modeling predicts that electron-withdrawing substituents could further reduce Kₐ values to nanomolar ranges.

Addressing Solubility Limitations

While the phenyl group improves lipid solubility, it reduces aqueous solubility—a challenge for intravenous formulations. Nanoencapsulation and PEGylation strategies are under investigation to overcome this barrier .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume